
4,4-Difluoro-3-(3-fluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,4-Difluoro-3-(3-fluorophenyl)butanoic acid” is a chemical compound with the molecular weight of 218.18 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H9F3O2/c11-7-3-1-6 (2-4-7)8 (10 (12)13)5-9 (14)15/h1-4,8,10H,5H2, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 218.18 .Scientific Research Applications
Gas/Vapor Separation and Molecular Sieving
The research by Xue et al. (2015) discusses the application of metal-organic frameworks (MOFs) in gas/vapor separation and molecular sieving. Although it does not directly mention 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid, the study uses related fluorinated compounds in the construction of MOFs. These frameworks demonstrate notable properties in the selective adsorption kinetics of gases and vapors, which is crucial in environmental and industrial processes (Xue et al., 2015).
Fluorinated Alternatives in Environmental Context
Heydebreck et al. (2015) examined the occurrence and distribution of fluorinated alternatives, such as 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid (HFPO-DA), in river/estuary systems. This study indicates the environmental impact and distribution patterns of these fluorinated alternatives, which can be related to the broader family of compounds including this compound (Heydebreck et al., 2015).
Functional Fluoropolymers in Fuel Cells
The study by Souzy and Améduri (2005) discusses the synthesis of functional fluoropolymers used in fuel cell membranes. These polymers, which include fluorinated compounds similar to this compound, show promise in applications like fuel cell technology due to their chemical stability and conductive properties (Souzy & Améduri, 2005).
Photoredox Catalysis in Organic Synthesis
Koike and Akita (2016) describe the use of fluoromethyl groups, which are structurally related to this compound, in photoredox catalysis for organic synthesis. This process is important for the development of pharmaceuticals and agrochemicals, demonstrating the relevance of fluorinated compounds in enhancing chemical reactions (Koike & Akita, 2016).
Spectroscopy and Fluorescence in Biological Systems
Kuimova et al. (2008) explored the fluorescence properties of a related fluorophore, 4,4'-difluoro-4-bora-5-(p-oxoalkyl)phenyl-3a,4a-diaza-s-indacene, in biological systems. This research highlights the potential of fluorinated compounds in measuring microviscosity in live cells, an application that could extend to this compound (Kuimova et al., 2008).
Synthetic Ion Channels and Nanofluidic Devices
Ali et al. (2012) investigated the use of photolabile hydrophobic molecules, including a compound similar to this compound, in the optical gating of synthetic ion channels. This research is significant for the development of nanofluidic devices and controlled release systems (Ali et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, (3r)-4,4-difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid, is known to targetMatrix metalloproteinase-9 . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade various components of the extracellular matrix, playing a crucial role in tissue remodeling, inflammation, and disease progression.
properties
IUPAC Name |
4,4-difluoro-3-(3-fluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-7-3-1-2-6(4-7)8(10(12)13)5-9(14)15/h1-4,8,10H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYAJUMBGKQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

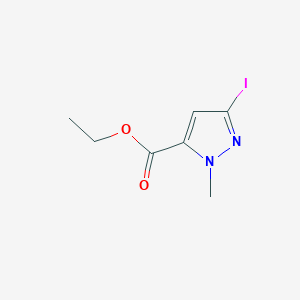
![7-[(3-methoxybenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2740852.png)
![Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2740853.png)
![Methyl 3-(3-phenylpropanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2740855.png)
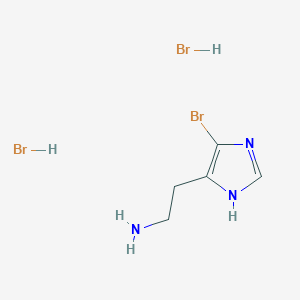

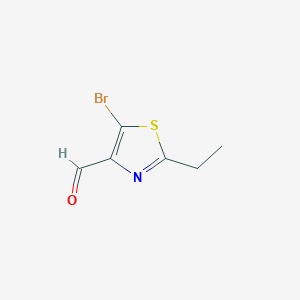
![1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740860.png)
![N-(3,4-dimethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2740862.png)

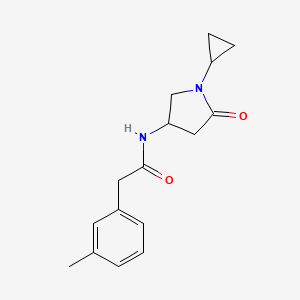
![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2740868.png)
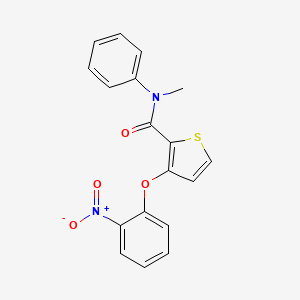
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2740872.png)